![molecular formula C19H16N4O3S B3018663 2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 1903636-75-8](/img/structure/B3018663.png)

2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

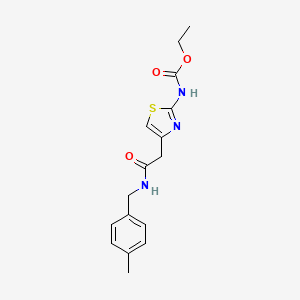

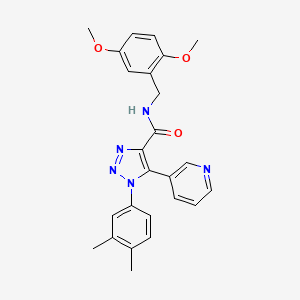

The compound “2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a thieno[2,3-d]pyrimidin-3(4H)-one ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

One research application involves the synthesis of novel compounds for potential antimicrobial use. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates the chemical versatility and potential of similar structures in generating antimicrobial agents. These derivatives exhibit significant antibacterial and antifungal activities, highlighting the potential of similar compounds in the development of new antimicrobials (Holla et al., 2006).

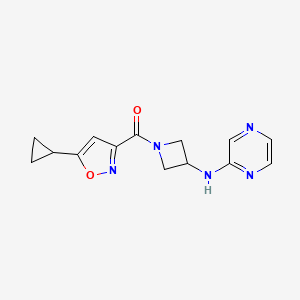

Synthesis of Annelated Pyrimidines

Another application is seen in the base-catalyzed rearrangement of isoxazolinyl heterocycles leading to the synthesis of annelated pyrimidines. This process demonstrates the compound's potential role in the synthesis of complex pyrimidine structures, which are significant in various pharmaceutical and chemical research applications (Donati et al., 1989).

Antiallergy Agents

Further, the compound's structure is conducive to modifications leading to antiallergy activity. A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives shows over fifty new compounds prepared for antiallergy activity evaluation. This highlights the compound's potential in contributing to the development of new antiallergy medications (Althuis et al., 1980).

Diuretic Properties and Hypertension Remedy

Polymorphic modifications of a structurally similar 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, indicate the utility of such compounds in the treatment of hypertension. The study illustrates the importance of crystal structure analysis in understanding the pharmacological potential of these compounds (Shishkina et al., 2018).

Antitubercular Activity

The synthesis and evaluation of 4-hydroxy-2-quinolones for antitubercular activity present another significant application. These compounds, including the synthesis of hetarylamides and their comparative antitubercular activities, underscore the potential of such structures in addressing tuberculosis and related diseases (Ukrainets et al., 2008).

Mécanisme D'action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on its interactions with biological targets. If it’s a catalyst or a reactant in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Orientations Futures

The future research directions for this compound would depend on its applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reactant or a catalyst, future research might focus on improving its performance or finding new reactions it can catalyze .

Propriétés

IUPAC Name |

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-11-21-18-13(6-9-27-18)19(26)23(11)8-7-20-17(25)14-10-16(24)22-15-5-3-2-4-12(14)15/h2-6,9-10H,7-8H2,1H3,(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFWCGSSYFJYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)